3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate
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Overview
Description
3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate is an organic compound that belongs to the class of boron-containing compounds It is characterized by the presence of a borinate group attached to a conjugated enone system
Preparation Methods
The synthesis of 3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate typically involves the reaction of 3-Methyl-4-oxo-4-phenylbut-2-en-2-yl chloride with dibutylborane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the borinate group. The reaction mixture is usually refluxed in an inert solvent such as tetrahydrofuran (THF) for several hours. After the reaction is complete, the product is purified by column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivative.
Reduction: Reduction of the enone system can yield the corresponding alcohol.
Substitution: The borinate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate involves the interaction of the borinate group with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets and lead to various biological effects. The conjugated enone system also plays a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Methyl-4-oxo-4-phenylbut-2-en-2-yl dibutylborinate can be compared with other similar compounds, such as:
3-Methyl-4-phenyl-3-buten-2-one: This compound lacks the borinate group and has different reactivity and applications.
Methyl 2-oxo-4-phenylbut-3-enoate: This compound has a similar enone system but lacks the borinate group.
Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate: This compound has a similar structure but contains a glycinate group instead of a borinate group.
Properties
CAS No. |
62360-53-6 |
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Molecular Formula |
C19H29BO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
3-dibutylboranyloxy-2-methyl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C19H29BO2/c1-5-7-14-20(15-8-6-2)22-17(4)16(3)19(21)18-12-10-9-11-13-18/h9-13H,5-8,14-15H2,1-4H3 |
InChI Key |
ZBURUTKWRUYRHP-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)OC(=C(C)C(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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